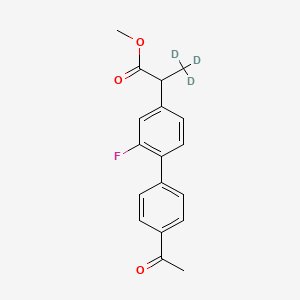

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a specialty chemical compound used primarily in proteomics research. It is an intermediate for the synthesis of the metabolite of Flurbiprofen, an anti-inflammatory agent used as an analgesic . The molecular formula of this compound is C18H14D3FO3, and it has a molecular weight of 303.34 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the acetyl and fluoro groups, and finally the esterification process. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of deuterated reagents is crucial in the synthesis to ensure the incorporation of deuterium atoms in the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized biphenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Synthesis of Analgesics

One of the primary applications of 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is as an intermediate in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. The compound serves as a labeled precursor in pharmacokinetic studies to trace the metabolic pathways of Flurbiprofen in biological systems .

2. Research on Pain Management

Recent studies have highlighted the compound's role in pain management. It has been evaluated for its efficacy in preventing opioid-induced hyperalgesia, a condition where increased sensitivity to pain occurs following opioid treatment. In animal models, pretreatment with this compound demonstrated significant preservation of analgesic effects without causing sedation or ataxia, suggesting its peripheral mechanism of action .

Case Study 1: Opioid-Induced Hyperalgesia

In a controlled study involving rats, researchers assessed the impact of this compound on pain sensitivity following fentanyl administration. The results indicated that animals pretreated with the compound exhibited preserved analgesic efficacy compared to control groups. This suggests potential clinical applications in managing pain without exacerbating sensitivity .

Case Study 2: Impurity Profiling in Drug Development

The compound is also utilized in impurity profiling during the commercial production of Flurbiprofen. Regulatory guidelines necessitate thorough profiling to ensure compliance with safety standards. The use of this methyl ester facilitates accurate quantification and identification of impurities, aiding in the development of safer pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester involves its role as an intermediate in the synthesis of Flurbiprofen metabolites. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain. The deuterated form of the compound may exhibit slightly different pharmacokinetic properties due to the isotope effect, which can influence the rate of metabolic reactions.

Comparación Con Compuestos Similares

Similar Compounds

Flurbiprofen: The parent compound, used as an anti-inflammatory and analgesic agent.

Ibuprofen: Another widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.

Ketoprofen: A related NSAID with similar therapeutic effects.

Uniqueness

2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated form, which can provide insights into the metabolic pathways and pharmacokinetics of Flurbiprofen. The presence of deuterium atoms can also enhance the stability of the compound and reduce the rate of metabolic degradation, making it a valuable tool in research and drug development.

Actividad Biológica

2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, also known as Methyl 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)-propionate-d3, is a derivative of propionic acid and an important intermediate in the synthesis of various pharmaceutical compounds, particularly as a metabolite of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

- Molecular Formula : C18H17FO3

- Molecular Weight : 300.32 g/mol

- CAS Number : 1185157-06-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an anti-inflammatory agent. It is structurally related to Flurbiprofen, which is known for its efficacy in reducing inflammation and pain.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to other NSAIDs, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins that mediate inflammation.

- Modulation of Cytokine Release : It may influence the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

In Vitro Studies

A study evaluating the anti-inflammatory properties of related compounds showed that derivatives like this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophage cells. This suggests a potential for modulating inflammatory responses at the cellular level .

Case Studies

- Flurbiprofen Metabolite Study : In research focusing on Flurbiprofen metabolites, it was found that methyl esters of propionic acids exhibit similar pharmacological profiles, supporting their use in pain management therapies .

- Cytokine Inhibition : In experiments with human THP-1 cells, treatment with related methyl esters resulted in significant inhibition of LPS-induced cytokine release, indicating a potent anti-inflammatory effect .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUVAORLIYLIT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.